molecular formula C13H13ClN2O2 B1485863 Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1202028-70-3

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1485863
CAS No.: 1202028-70-3
M. Wt: 264.71 g/mol
InChI Key: MSPTVAARQNICDM-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a 4-chlorobenzyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Methyl 1-(4-bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
  • Methyl 1-(4-methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties

Properties

CAS No.

1202028-70-3

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-9-7-12(13(17)18-2)15-16(9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3

InChI Key

MSPTVAARQNICDM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)OC

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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